METHYL 4-(3-METHYL-1-BENZOFURAN-2-AMIDO)BENZOATE
Description
METHYL 4-(3-METHYL-1-BENZOFURAN-2-AMIDO)BENZOATE is a synthetic organic compound featuring a benzofuran core substituted with a methyl group at the 3-position, linked via an amide bond to a methyl benzoate moiety. This structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
methyl 4-[(3-methyl-1-benzofuran-2-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-11-14-5-3-4-6-15(14)23-16(11)17(20)19-13-9-7-12(8-10-13)18(21)22-2/h3-10H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBOATHGRASUAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran core .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction rates and reduce by-products . The use of catalysts and specific reaction conditions can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-methyl-1-benzofuran-2-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 4-(3-methyl-1-benzofuran-2-amido)benzoate involves its interaction with specific molecular targets and pathways. The benzofuran core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . For example, it may inhibit microbial growth by targeting essential bacterial enzymes or exhibit anticancer activity by interfering with cell proliferation pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features :
- Benzofuran vs. Benzimidazole analogs (e.g., ) feature a nitrogen-rich heterocycle, which may enhance hydrogen-bonding interactions compared to benzofuran .
- Substituent Effects: Halogenated phenyl groups in C2–C4 (4-bromo, 4-chloro, 4-fluoro) and electron-withdrawing groups (e.g., CF₃ in C7) in quinoline derivatives increase polarity and may improve solubility in polar solvents .
Physical and Spectral Properties
Biological Activity
Methyl 4-(3-methyl-1-benzofuran-2-amido)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 281.30 g/mol
- Functional Groups : Amide and ester functionalities are present, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may modulate the activity of enzymes or receptors involved in various biochemical pathways, leading to its observed effects in cellular systems.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzofuran derivatives. This compound has shown promising results against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8.0 µg/mL |
| Escherichia coli | 16.0 µg/mL |
| Bacillus subtilis | 4.0 µg/mL |
These findings suggest that this compound could serve as a potential lead for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including:
| Cell Line | IC (µM) |
|---|---|
| HeLa (cervical cancer) | 15.5 |
| MCF-7 (breast cancer) | 10.2 |
| A549 (lung cancer) | 12.8 |
The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although further studies are necessary to elucidate the precise pathways involved.
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by researchers at a pharmaceutical institute evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The results indicated significant inhibition of growth, supporting its potential as an antimicrobial agent . -
Anticancer Research :
Another research project focused on the anticancer properties of this compound, utilizing various human cancer cell lines. The findings suggested that treatment with this compound led to a decrease in cell viability and increased markers of apoptosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
